

handling and storage precautions for 1,1,3,3-Tetrabromoacetone

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Compound of Interest

Compound Name: 1,1,3,3-Tetrabromoacetone

Cat. No.: B105956

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An In-depth Technical Guide to the Safe Handling and Storage of **1,1,3,3-Tetrabromoacetone**

Introduction: Understanding the Molecule

1,1,3,3-Tetrabromoacetone (CAS No. 22612-89-1) is a polyhalogenated ketone, a class of organic compounds known for their synthetic utility and pronounced reactivity.[1][2] Its structure, featuring four bromine atoms alpha to a carbonyl group, renders it a potent electrophile and a valuable intermediate in various chemical syntheses, including the preparation of complex heterocyclic systems and isotope-labeled disinfection byproducts for research.[3][4] However, the very features that make it synthetically useful also impart significant toxicological and reactive hazards. This guide provides a comprehensive overview of the essential precautions for the safe handling, storage, and disposal of **1,1,3,3-Tetrabromoacetone**, grounded in an understanding of its chemical nature. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals who may work with this compound.

Core Hazard Profile & Material Properties

A foundational understanding of the intrinsic properties of **1,1,3,3-Tetrabromoacetone** is paramount to appreciating the causality behind the recommended safety protocols.

Physical and Chemical Properties

Property	Value	Source(s)
Chemical Formula	C ₃ H ₂ Br ₄ O	[5][6]
Molecular Weight	373.66 g/mol	[5][6]
Appearance	White to light yellow crystalline powder or solid	[7]
Melting Point	36-40 °C (97-104 °F)	[3][7]
Boiling Point	129-130 °C at 7 Torr	[3]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, methanol	[3]

The low melting point is a critical handling consideration. At or near warm ambient temperatures, the solid may become partially melted or sticky, increasing the risk of skin contact and making transfers more difficult.

Toxicological Hazards (GHS Classification)

1,1,3,3-Tetrabromoacetone is classified as a hazardous substance under the Globally Harmonized System (GHS).[5] The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation

Source: ECHA C&L Inventory[5]

These classifications indicate that acute exposure via any route can cause significant harm. While specific LD50/LC50 data for this compound are not readily available, the GHS categorization is based on toxicological data that warrants stringent handling procedures to prevent any direct contact.[8][9] Chronic exposure to brominated organic compounds may also pose long-term health risks, including potential effects on the thyroid and nervous system.[10][11][12][13]

Reactivity, Stability, and Storage: The "Why" Behind the Precautions

The stability and reactivity profile of **1,1,3,3-Tetrabromoacetone** dictates its storage requirements and defines the substances with which it is incompatible.

Intrinsic Instability

Vendor safety information indicates that this compound is heat-sensitive, light-sensitive, and temperature-sensitive.[3][7] This instability is the primary driver for the stringent storage conditions. Thermal or photochemical energy can promote decomposition, leading to the release of hazardous vapors and degradation of the material.

Chemical Reactivity of α -Haloketones

As an α -haloketone, **1,1,3,3-Tetrabromoacetone** is highly susceptible to nucleophilic attack.[1][14] The electron-withdrawing carbonyl group polarizes the adjacent carbon-bromine bonds, making the α -carbons highly electrophilic and the bromine atoms good leaving groups.[1]

Incompatible Materials:

- Strong Bases (e.g., hydroxides, alkoxides): Contact with strong bases can initiate vigorous or violent reactions, including the Favorskii rearrangement, which is a known reaction pathway for α -haloketones.[2][15]
- Nucleophiles (e.g., amines, thiols): These will readily react in nucleophilic substitution reactions.[14][16] While useful in synthesis, unplanned contact can lead to uncontrolled reactions.

- Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers can lead to vigorous reactions and risk of fire.
- Metals: Contact with certain metals may catalyze decomposition.

Hazardous Decomposition

Upon thermal decomposition, **1,1,3,3-Tetrabromoacetone** is expected to release toxic and corrosive fumes, including:

- Hydrogen Bromide (HBr): A highly corrosive acid gas.
- Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Standard products of organic combustion.^[17]

Recommended Storage Protocol

The confluence of its low melting point, sensitivity, and reactivity profile leads to the following mandatory storage protocol:

- Temperature: Store in a freezer at temperatures below 0°C.^[7] This is the most critical step to inhibit thermal decomposition and maintain the compound in a stable, solid state. Many laboratories and suppliers recommend storage at -20°C.
- Container: Keep in the original, tightly sealed container. Ensure the container is sound and not damaged.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the material will be stored for extended periods after the container has been opened to prevent reactions with atmospheric moisture.
- Light: Protect from light by using an amber vial or by storing the container inside a light-blocking secondary container.
- Location: Store in a designated, well-ventilated cold storage unit approved for chemical storage.^[18] Do not store in domestic (non-lab-rated) freezers, as their internal components can be sources of ignition.^{[18][19]}

- Segregation: Store away from all incompatible materials, particularly bases and oxidizers. [\[20\]](#)

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with rigorous PPE protocols. The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures.

Engineering Controls

- Ventilation: All handling of **1,1,3,3-Tetrabromoacetone**, including weighing and transfers, must be conducted inside a certified chemical fume hood to control the release of dust and vapors.
- Designated Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

Given the high acute toxicity via all routes of exposure, a comprehensive PPE ensemble is mandatory.

- Hand Protection: Nitrile gloves have poor resistance to many halogenated hydrocarbons and ketones.[\[21\]](#)[\[22\]](#) For incidental splash contact, double-gloving with standard nitrile gloves (minimum 5-mil thickness) is the absolute minimum.[\[21\]](#) For tasks involving potential for more significant contact or immersion, heavy-duty butyl rubber or laminate film (e.g., Barrier®) gloves are required.[\[23\]](#) Gloves must be changed immediately if contamination is suspected.[\[24\]](#)
- Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. Due to the severe irritation potential, a full-face shield must be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.
- Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron over the

lab coat is necessary. Full-length pants and closed-toe shoes are mandatory.

- Respiratory Protection: When handling the solid powder outside of containment (which is strongly discouraged) or if there is a potential for aerosolization or dust formation that cannot be controlled by a fume hood, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with a combination of Organic Vapor (OV) cartridges (NIOSH color code: Black) and a P100 particulate filter (NIOSH color code: Magenta) is necessary.[25][26][27] A full-facepiece APR provides the dual benefit of respiratory and eye protection.[28] All users of respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.

```
// Connections spill_risk -> don_labcoat; don_labcoat -> don_gloves1; don_gloves1 -> don_respirator; don_respirator -> don_goggles; don_goggles -> don_gloves2; don_gloves2 -> decon_outer [style=dashed, label="Work Complete"]; decon_outer -> decon_suit; decon_suit -> decon_goggles; decon_goggles -> decon_respirator; decon_respirator -> decon_inner; decon_inner -> wash;
```

```
// No path from fume_hood no_hood [label="STOP!\nDo Not Proceed\nWithout Hood", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fume_hood -> no_hood [label="No"]; } END_DOT
```

Figure 1: PPE Donning and Doffing Workflow for **1,1,3,3-Tetrabromoacetone**.

Step-by-Step Handling & Experimental Protocols

Adherence to a strict, pre-defined protocol is crucial for minimizing exposure.

Protocol for Weighing and Preparing Solutions

- Preparation: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) inside the chemical fume hood before retrieving the chemical from storage.
- Don PPE: Follow the donning sequence outlined in the PPE workflow diagram (Figure 1).
- Equilibration: Retrieve the container from the freezer. Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the product.

- **Transfer:** Perform the weighing and transfer operations in the fume hood, keeping the sash at the lowest practical height. Use smooth, deliberate motions to avoid generating airborne dust.
- **Dissolution:** If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exotherms, although dissolution in common organic solvents is not expected to be highly exothermic.
- **Cleanup:** After transfer, decontaminate the spatula and any other reusable equipment. Dispose of single-use items (weigh boats, wipes) into a designated solid hazardous waste container located within the fume hood.
- **Storage:** Tightly reseal the main container, wipe it down, and return it to the freezer promptly.
- **Doff PPE:** Remove PPE in the correct order to prevent cross-contamination, as shown in Figure 1. Wash hands thoroughly with soap and water.

Emergency Procedures: A Validating System of Response

Rapid and correct response to an emergency is a critical component of a self-validating safety system.

Personnel Exposure

Exposure Type	Immediate Action Protocol
Skin Contact	Immediately flush the affected area with copious amounts of cool water for at least 15 minutes. [16] While flushing, remove all contaminated clothing, shoes, and jewelry. After initial flushing, wash the area thoroughly with soap and water. A secondary wash with a sodium bicarbonate solution is also recommended.[3] Seek immediate medical attention.
Eye Contact	Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[29] Use an emergency eyewash station. Do not attempt to neutralize with other chemicals. Remove contact lenses if it can be done easily. Seek immediate medical attention.
Inhalation	Immediately move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention.

Spill Response

For any spill, the primary goals are to isolate the area, protect personnel, and contain the material.

// Connections spill -> assess; assess -> small_ppe [label="Small & Contained"]; assess -> evacuate [label="Large or Uncontained"];

small_ppe -> contain_small; contain_small -> collect_small; collect_small -> decon_small;

evacuate -> alert; alert -> secure; secure -> wait; } END_DOT Figure 2: Decision-Making Workflow for a **1,1,3,3-Tetrabromoacetone** Spill.

Spill Cleanup Protocol (Small Spill, Contained in Fume Hood):

- Alert & Assess: Alert personnel in the immediate area. Ensure the spill is small and contained within the fume hood.
- PPE: Ensure you are wearing the full, appropriate PPE as described in Section 3.2.
- Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
- Collection: Working from the outside in, carefully scoop the absorbed material into a labeled hazardous waste container. Use non-sparking tools.
- Decontamination: Wipe the spill area with a cloth soaked in soap and water. Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container.
- Disposal: Seal and dispose of the waste container through your institution's hazardous waste management program.

Waste Disposal

All waste containing **1,1,3,3-Tetrabromoacetone**, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

- Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Collect waste solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

1,1,3,3-Tetrabromoacetone is a chemical that commands respect. Its utility in research is matched by its potential for harm if handled improperly. The causality for the stringent precautions outlined in this guide—from freezer storage to the use of specific PPE—is directly rooted in its inherent chemical reactivity and toxicity. By understanding the nature of the molecule and adhering to these self-validating protocols, researchers can effectively mitigate the risks and utilize this compound safely and effectively in their work.

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